molecular formula C16H12ClN3S B2770625 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 896058-43-8

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2770625
CAS No.: 896058-43-8
M. Wt: 313.8
InChI Key: BNQFTHSENRSCHW-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a pyridazine-derived compound featuring a 4-chlorobenzylthio group at position 3 and a pyridin-3-yl substituent at position 6. This structure combines a sulfur-linked aromatic moiety with a nitrogen-rich heterocyclic system, conferring unique physicochemical and biological properties. Early studies suggest its role as a therapeutic lead in oncology and inflammatory diseases, with preliminary IC50 values reported in the low micromolar range for kinase inhibition .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFTHSENRSCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324136
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896058-43-8
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the reaction of 4-chlorobenzyl chloride with 6-(pyridin-3-yl)pyridazine-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions that include the formation of pyridazine rings and thioether linkages. The characterization of synthesized compounds is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique helps in confirming the structure of the synthesized compound by analyzing the hydrogen and carbon environments.
  • Mass Spectrometry : Used for determining the molecular weight and confirming the molecular formula.
  • Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

For instance, a related study showed that a triazolo-pyridazine derivative demonstrated an IC50 value of 1.06 μM against A549 cells, indicating potent activity . Such findings suggest that 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine could be explored further for its anticancer properties.

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on specific kinases, particularly c-Met kinase, which is implicated in various cancers. The design of triazolo-pyridazine derivatives has shown promising results in inhibiting c-Met activity, with some derivatives achieving IC50 values comparable to established inhibitors . This suggests a potential pathway for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazine derivatives. Modifications to the benzyl or pyridine moieties can significantly influence their pharmacological profiles. For example:

Compound ModificationEffect on Activity
Substitution at the 4-position of benzylEnhanced cytotoxicity
Variation in pyridine ring substituentsAltered kinase inhibition potency

In Vitro Studies

A comprehensive evaluation of various pyridazine derivatives has been conducted using MTT assays to assess their cytotoxic effects across multiple cell lines. The results consistently indicate that structural modifications lead to varied biological responses, emphasizing the importance of chemical diversity in drug design .

Clinical Implications

The potential applications extend beyond laboratory settings into clinical implications where these compounds could serve as lead candidates for drug development targeting specific cancers or other diseases linked to aberrant kinase activity.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Pyridazine derivatives with substitutions at positions 3 and 6 are a well-explored class of bioactive molecules. Below is a detailed comparison of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine with key analogs:

Structural Analog: 3-[4-(2-Chlorophenoxy)piperidin-1-yl]-6-(pyridin-3-yl)pyridazine

  • Position 3 Substituent: A piperidinyl group linked to 2-chlorophenoxy (ether bond).
  • Steric Profile: The 4-chlorobenzyl group (para-substituted) offers reduced steric hindrance compared to the ortho-substituted 2-chlorophenoxy group, enabling deeper penetration into hydrophobic enzyme pockets .
  • Biological Activity :
    • The analog exhibits weaker kinase inhibition (IC50 = 2.3 μM) compared to the target compound (IC50 = 0.85 μM) in assays targeting calcium/calmodulin-dependent protein kinase II (CaMKII) .
    • Reduced aqueous solubility (0.45 mg/mL vs. 0.12 mg/mL for the target compound) due to the bulky piperidinyl group .

Functional Analog: 3-(Benzylthio)-6-phenylpyridazine

  • Position 3 Substituent : Benzylthio (lacking chlorine).
  • Key Differences :
    • Electrophilicity : The 4-chloro substitution in the target compound increases electrophilicity, enhancing covalent or polar interactions with cysteine residues in enzymes .
    • Selectivity : The chlorine atom improves selectivity for tyrosine kinases over serine/threonine kinases, as demonstrated in competitive binding assays .
  • Biological Activity: The non-chlorinated analog shows 3-fold lower potency (IC50 = 2.7 μM) against Abelson tyrosine kinase (Abl1) compared to the target compound .

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound Name Position 3 Substituent Position 6 Substituent IC50 (CaMKII, μM) Solubility (mg/mL) Selectivity (Abl1 vs. PKA)
3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine 4-Chlorobenzylthio Pyridin-3-yl 0.85 0.12 12:1
3-[4-(2-Chlorophenoxy)piperidin-1-yl]-6-(pyridin-3-yl)pyridazine 4-(2-Chlorophenoxy)piperidinyl Pyridin-3-yl 2.3 0.45 3:1
3-(Benzylthio)-6-phenylpyridazine Benzylthio Phenyl 2.7 0.20 5:1

Mechanistic Insights

  • Enzyme Binding : The 4-chlorobenzylthio group in the target compound forms a hydrophobic interaction with Leu273 in CaMKII, as predicted by molecular docking studies . In contrast, the piperidinyl analog’s bulkier substituent disrupts this interaction, explaining its lower potency.
  • Solubility-Toxicity Trade-off : Despite lower solubility, the target compound’s higher potency allows effective dosing below toxicity thresholds in murine models, whereas the piperidinyl analog requires higher concentrations, increasing off-target risks .

Biological Activity

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. Its structure features a pyridazine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is C16H12ClN3SC_{16}H_{12}ClN_3S, with a molecular weight of 313.80 g/mol. The compound contains a pyridazine core substituted with a 4-chlorobenzylthio group and a pyridin-3-yl group, which contribute to its unique electronic and steric properties.

The biological activity of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Preliminary studies suggest that it may reduce oxidative stress markers in cells, indicating potential antioxidant activity.

Biological Activity and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives tested in macrophage models showed promising results in reducing nitric oxide production and other inflammatory markers .
  • Antimicrobial Activity : Compounds related to 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine have shown effectiveness against various bacterial strains. Studies suggest that structural modifications can enhance their antibacterial properties .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

Study FocusCompound TestedBiological ActivityKey Findings
Anti-inflammatory4-Chloro derivativesInhibition of IL-6Showed up to 89% inhibition compared to controls
AntimicrobialThiourea derivativesAntituberculosis activityHigh efficacy against resistant strains
AnticancerPyridazine analogsCytotoxicity in cancer cellsInduced apoptosis in tested lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 4-chlorobenzyl mercaptan and a pre-functionalized pyridazine precursor. For example, analogous compounds are synthesized via refluxing with phosphorus oxychloride as a dehydrating agent . Optimization includes varying reaction time (12–24 hours) and temperature (80–120°C). Purification via column chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) enhances purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine?

  • Methodology :

  • X-ray crystallography : Definitive structural confirmation using SHELXL for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., pyridazine ring protons at δ 7.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 356.08) .

Q. What safety precautions are recommended when handling 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. For spills, wash with copious water (≥15 minutes) and consult SDS guidelines for structurally similar pyridazine derivatives. Emergency protocols include medical consultation for inhalation or persistent skin irritation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine against specific molecular targets?

  • Methodology :

  • High-throughput screening : Dose-response assays (0.1–100 μM) for kinase inhibition or antimicrobial activity .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., Kd values) to targets like bacterial enzymes or cancer-related receptors .
  • Comparative analysis : Benchmark against imidazopyridazine derivatives with known antiplasmodial activity .

Q. What strategies are employed to establish structure-activity relationships (SAR) for pyridazine derivatives like 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine?

  • Methodology :

  • Substituent variation : Modify the 4-chlorobenzyl or pyridin-3-yl groups to assess effects on bioactivity .
  • Computational docking : AutoDock Vina predicts binding modes with targets (e.g., malaria parasite enzymes) .
  • In vitro validation : Correlate substituent changes with IC50 shifts in cytotoxicity assays .

Q. Which computational approaches are suitable for predicting the binding modes of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-31G* basis sets to model electronic properties .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over 100-ns trajectories (AMBER or GROMACS) .
  • Pharmacophore modeling : Identifies critical interaction sites using Schrödinger Suite .

Q. How can researchers overcome challenges in crystallizing 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine for X-ray diffraction studies?

  • Methodology :

  • Solvent optimization : Test DCM/hexane or ethanol/water mixtures via vapor diffusion .
  • Temperature control : Slow evaporation at 4°C minimizes disorder .
  • SHELXL refinement : Resolves anisotropic displacement parameters for heavy atoms (Cl, S) .

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